1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C10H13Br2NO |
|---|---|
Molecular Weight |
323.02 g/mol |
IUPAC Name |
1-[(3,4-dibromophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13Br2NO/c1-7(14)5-13-6-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
IRZBHKWEGDFDLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Route via Nucleophilic Substitution and Amination
Overview:
This method involves the initial synthesis of a propanol backbone bearing amino functionality, followed by aromatic substitution to introduce the 3,4-dibromophenyl moiety.
Step 1: Synthesis of 2-propanol derivatives with amino groups, typically through reductive amination of acetone or acetaldehyde with ammonia or primary amines, followed by reduction with sodium borohydride or lithium aluminum hydride.
Step 2: Formation of the phenylmethyl (benzyl) intermediate by reacting formaldehyde with 3,4-dibromobenzene derivatives to generate the corresponding benzyl halide or alcohol.
Step 3: Nucleophilic substitution of the amino group on the propanol backbone with the benzyl intermediate, often facilitated by a base such as potassium carbonate, to yield the target compound.
Research Data:
Patent WO2014136047A2 describes a process involving the conversion of amino-propanediol derivatives to amino-propanol compounds via hydrolysis and subsequent amination steps, which could be adapted for this compound’s synthesis.
Route via Reductive Amination of Aromatic Aldehydes
Overview:
This approach uses aromatic aldehydes as starting materials, which are reacted with amino alcohols or their precursors, followed by reduction to obtain the amino alcohol with the aromatic substituent.
Step 1: Condensation of 3,4-dibromobenzaldehyde with a suitable amino alcohol precursor (e.g., 2-amino-1-propanol) to form an imine intermediate.
Step 2: Reduction of the imine to the amino alcohol using hydride donors such as sodium borohydride or catalytic hydrogenation.
Research Data:
The synthesis of amino alcohols via reductive amination is well-documented, with optimized conditions ensuring high stereoselectivity and yield.
Aromatic Bromination and Subsequent Amination
Overview:
Direct bromination of phenylmethyl compounds followed by nucleophilic substitution with amino alcohols.
Step 1: Bromination of toluene or benzyl compounds at the 3,4-positions using N-bromosuccinimide (NBS) under radical conditions.
Step 2: Conversion of the brominated intermediate into a suitable nucleophile (e.g., via lithium-halogen exchange).
Step 3: Nucleophilic attack on a chlorinated or activated propanol derivative bearing amino groups.
Research Data:
Aromatic bromination and subsequent substitution reactions are standard in organic synthesis, with recent advances improving regioselectivity and yield.
Data Tables Summarizing Key Reaction Parameters
Complete Research Results and Considerations
Stereochemistry:
The amino alcohol's stereochemistry significantly influences biological activity. Enantioselective synthesis can be achieved via chiral catalysts or chiral starting materials, as indicated in recent patent literature.Reaction Optimization:
Parameters such as temperature, solvent choice, and molar ratios are critical. For example, using polar aprotic solvents like dimethylformamide (DMF) enhances nucleophilic substitution efficiency.Purification Techniques:
Recrystallization, column chromatography, and HPLC are standard for isolating high-purity products, with chiral HPLC employed for enantiomeric excess determination.Safety and Environmental Aspects: Bromination reactions require careful handling of N-bromosuccinimide and radical initiators. Waste management protocols are essential for halogenated waste.
Chemical Reactions Analysis
Types of Reactions
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dibromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or methoxy derivatives.
Scientific Research Applications
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may enhance binding affinity to these targets, while the propanolamine backbone facilitates interactions with biological membranes and proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The target compound shares a propan-2-ol core with multiple analogs but differs in substituents and linkage types (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Observations :
Physicochemical and Spectroscopic Properties
Physical State :
Spectroscopic Data :
- ¹H-NMR : Aromatic protons in dibromophenyl groups (target) would resonate downfield (~7.5–8.0 ppm) compared to chlorinated analogs (e.g., 7.0–7.5 ppm in CHJ04091) due to bromine’s electron-withdrawing effect .
- IR Spectroscopy : Expected N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹), distinguishing it from chloro or fluoro analogs .
Biological Activity
1-{[(3,4-Dibromophenyl)methyl]amino}propan-2-ol, also known as 2-[(3,4-dibromophenyl)methylamino]-2-methylpropan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 337.05 g/mol. The compound features a dibromophenyl moiety attached to a propanol backbone through an amino group, which contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 337.05 g/mol |
| IUPAC Name | 2-[(3,4-dibromophenyl)methylamino]-2-methylpropan-1-ol |
| SMILES Representation | CC(C)(CO)NCC1=CC(=C(C=C1)Br)Br |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The presence of bromine atoms may modulate the compound’s reactivity and binding affinity. Preliminary studies suggest that it may affect enzyme activity or receptor interactions, potentially altering biochemical pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties. The dibromophenyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have been tested against human glioblastoma and breast cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Antioxidant Activity : A study on derivatives of similar structures found significant antioxidant properties through DPPH radical scavenging assays. This suggests that this compound could also possess antioxidant capabilities .
- Inhibition Studies : Research into MAO-B inhibitors has highlighted the importance of structural modifications in enhancing inhibitory activity against this enzyme. Compounds that share structural similarities with our compound have shown strong inhibitory effects, which could be explored further for therapeutic applications in neurodegenerative diseases .
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 3,4-dibromobenzylamine with propan-2-ol under controlled conditions. Characterization techniques such as NMR spectroscopy confirm the successful synthesis and purity of the compound .
Q & A
Q. Optimization Tips :
- Yield Improvement : Use a 10% molar excess of isopropylamine to drive imine formation .
- Side Reactions : Monitor for over-reduction by TLC; quenching with acidic aqueous solution minimizes byproducts .
What characterization techniques are critical for verifying the structure of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Look for the singlet (~1.2 ppm) from the isopropyl group and aromatic protons (7.0–8.0 ppm) from the dibromophenyl ring.
- ¹³C NMR : Confirm the presence of a secondary amine (δ 50–60 ppm) and quaternary carbons from the dibromophenyl group .
Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 347.96 (C₁₀H₁₂Br₂NO⁺) .
Elemental Analysis : Ensure Br content matches theoretical values (≈46.1% w/w) .
Q. Common Pitfalls :
- Impurity Detection : Use HPLC (C18 column, acetonitrile/water mobile phase) to identify unreacted aldehyde or amine intermediates .
What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
Receptor Binding Studies :
- The dibromophenyl group enhances hydrophobic interactions with G-protein-coupled receptors (GPCRs). Use radioligand displacement assays to quantify affinity (Kᵢ values) .
Enzyme Inhibition :
- Test inhibition of monoamine oxidases (MAOs) via spectrophotometric assays (e.g., monitoring kynuramine oxidation at 316 nm) .
Structural Probes :
- Employ X-ray crystallography to study binding modes in enzyme active sites. Co-crystallize with cytochrome P450 isoforms to map steric effects of bromine substituents .
Advanced Research Questions
How can researchers optimize the stereoselectivity of the reductive amination step?
Methodological Answer:
Chiral Catalysts : Use (R)- or (S)-BINAP-modified palladium catalysts for asymmetric hydrogenation, achieving enantiomeric excess (ee) >90% .
Solvent Effects : Polar aprotic solvents (e.g., DMF) favor syn-addition, while THF promotes anti-addition. Screen solvents to control diastereomer ratios .
Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers post-synthesis .
Q. Data Analysis :
- Compare ee values via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
How should contradictions in NMR and LC-MS data be resolved?
Methodological Answer:
Artifact Identification :
- Deuterated Solvent Adducts : Check for methanol or ethanol adducts in ESI-MS (e.g., [M+CH₃OH+H]⁺) .
- Dynamic Exchange : Use variable-temperature NMR to detect broadening of NH or OH signals due to proton exchange .
Tautomeric Equilibria :
- For compounds with labile protons (e.g., -NH-), perform pH-dependent NMR studies in D₂O/CD₃OD mixtures .
Q. Case Study :
- A 2021 study resolved discrepancies in aromatic proton splitting by DFT calculations, confirming intramolecular H-bonding between the amine and hydroxyl groups .
What strategies are effective for studying its interactions with lipid bilayers?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 sensor chips to measure binding kinetics (kₐₙ/kₒff) .
Fluorescence Quenching : Incorporate dansyl-labeled phosphatidylcholine and monitor emission changes at 510 nm upon compound addition .
MD Simulations : Use GROMACS to model partitioning into DPPC bilayers; focus on the dibromophenyl group’s localization near the glycerol backbone .
Q. Key Variables :
- Temperature (phase transition effects) and bilayer composition (cholesterol content alters permeability) .
How does substitution at the phenyl ring (Br vs. Cl/F) impact bioactivity?
Methodological Answer:
Comparative Table :
| Substituent | LogP | IC₅₀ (MAO-B) | Binding Energy (GPCR, kcal/mol) |
|---|---|---|---|
| 3,4-Br₂ | 3.8 | 12 nM | -9.2 |
| 3,4-Cl₂ | 3.2 | 45 nM | -7.8 |
| 4-F-3-CH₃ | 2.9 | 210 nM | -6.5 |
Q. Insights :
- Bromine’s higher lipophilicity (LogP) enhances blood-brain barrier penetration and receptor binding .
- Chlorine analogs show reduced metabolic stability due to CYP450-mediated dehalogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
